1-Methoxy-4-(octan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(octan-3-yl)benzene, also known by its CAS number 3307-21-9, is an organic compound with the molecular formula C15H24O. This compound is characterized by a benzene ring substituted with a methoxy group and an octan-3-yl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(octan-3-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of anisole (methoxybenzene) with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(octan-3-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyl side chain or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Nitration: Produces nitro derivatives such as 1-methoxy-4-(octan-3-yl)-2-nitrobenzene.
Halogenation: Produces halogenated derivatives like 1-methoxy-4-(octan-3-yl)-2-chlorobenzene.
Scientific Research Applications
1-Methoxy-4-(octan-3-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(octan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles. This activation facilitates the formation of various substituted derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Lacks the alkyl side chain, making it less hydrophobic and less reactive in certain substitution reactions.
1-Methoxy-4-(propyl)benzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
1-Methoxy-4-(butyl)benzene: Another similar compound with a different alkyl chain length, influencing its solubility and chemical behavior.
Uniqueness: 1-Methoxy-4-(octan-3-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for studying structure-activity relationships and for applications requiring specific hydrophobic interactions.
Properties
IUPAC Name |
1-methoxy-4-octan-3-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-7-8-13(5-2)14-9-11-15(16-3)12-10-14/h9-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWXNPSSSPQQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.